(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
Description
(Z)-3-((4-Isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a Z-configuration at the α,β-unsaturated nitrile moiety. Its structure integrates a coumarin (2-oxo-2H-chromen-3-yl) core linked to a thiazole ring, further substituted with a 4-isopropylphenylamino group.
Properties
IUPAC Name |
(Z)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S/c1-15(2)16-7-9-19(10-8-16)26-13-18(12-25)23-27-21(14-30-23)20-11-17-5-3-4-6-22(17)29-24(20)28/h3-11,13-15,26H,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMJBNRSZXUQK-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process integrating various chemical reactions. The initial steps may include the formation of the thiazole and coumarin moieties, followed by coupling reactions to achieve the final structure. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methods that include:
- Condensation Reactions : Combining thiazole derivatives with coumarin-based compounds.
- Cyclization : Utilizing cyclization techniques to form the thiazole ring.
- Acrylonitrile Introduction : Incorporating acrylonitrile groups to enhance biological activity.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, coumarin derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Coumarins can halt cell cycle progression at different phases (G0, G1, S, and M), leading to increased apoptosis rates in tumor cells .
- Inhibition of Kinases : Some coumarin derivatives inhibit kinase activity, which is crucial for cancer cell proliferation and survival .
Antimicrobial Activity
The thiazole and coumarin components are known for their antimicrobial activities. Studies have demonstrated that compounds containing these moieties can effectively inhibit bacterial growth and exhibit antifungal properties .
Carbonic Anhydrase Inhibition
Recent studies have shown that similar compounds can act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. This inhibition is significant in cancer therapy as it can affect tumor growth and metastasis .
Study 1: Anticancer Activity
A study evaluated a series of coumarin-linked compounds against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and colon cancer cells, suggesting potential therapeutic applications for this compound .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiazole-coumarin hybrids, revealing potent activity against Gram-positive bacteria and fungi. The study highlighted the importance of structural modifications in enhancing biological activity .
Research Findings Summary
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the most significant applications of compounds containing coumarin and thiazole structures is their role as acetylcholinesterase inhibitors. Research has demonstrated that such compounds can effectively inhibit acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain, thereby potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s disease. For instance, studies have indicated that derivatives based on 4-hydroxycoumarin exhibit strong inhibitory activity against acetylcholinesterase, with IC50 values indicating potent efficacy .
Anticancer Activity
In addition to neuroprotective effects, (Z)-3-((4-isopropylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile has shown promising anticancer properties. Preliminary studies suggest that similar compounds possess significant antitumor activity against various cancer cell lines. The compound's mechanism may involve cell cycle arrest and induction of apoptosis in cancer cells, leading to reduced proliferation rates .
Case Study 1: Alzheimer’s Disease Models
In vitro studies utilizing human neuroblastoma cell lines have evaluated the efficacy of this compound as an acetylcholinesterase inhibitor. Results indicated a marked increase in acetylcholine levels post-treatment, suggesting its potential utility in Alzheimer's therapy .
Case Study 2: Cancer Cell Line Testing
The National Cancer Institute's Developmental Therapeutics Program has assessed related compounds for their anticancer activities. The results showed that these compounds could inhibit cancer cell growth significantly across multiple lines, with some exhibiting GI50 values indicating effective cytotoxicity .
Comparison with Similar Compounds
4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiazole derivatives (Compounds 4 and 5)
These isostructural compounds (triclinic, P¯1 symmetry) feature thiazole cores substituted with triazol-pyrazole and fluorophenyl groups. Unlike the target compound, they lack the coumarin moiety but exhibit similar planar conformations, except for one fluorophenyl group oriented perpendicularly to the molecular plane. This deviation may reduce π-π stacking efficiency compared to the fully planar coumarin-thiazole system in the target compound .
(Z)-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
This analogue replaces the coumarin-thiazole unit with a benzo[b]thiophenyl group and a dimethoxyphenyl substituent.
(2Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile
This compound shares the thiazole-acrylonitrile backbone but substitutes the coumarin group with a nitrobenzene moiety. The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability compared to the coumarin-based target compound .
Comparative Data Table
Functional Implications
- Coumarin-Thiazole Synergy : The target compound’s coumarin-thiazole system enhances planarity and electronic conjugation, favoring interactions with hydrophobic enzyme pockets compared to benzo[b]thiophen or nitro-substituted analogues.
- Substituent Effects : The 4-isopropylphenyl group may improve lipophilicity and membrane permeability relative to the polar nitro group in or the smaller fluorine substituents in .
Preparation Methods
Chromone Precursor Preparation
Chromone derivatives are synthesized via Vilsmeier-Haack formylation of resorcinol acetophenone. For example, 2,4-dihydroxyacetophenone undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 45–55°C to yield 3-formylchromone.
Reaction Conditions :
Thiazole Ring Formation
The formylchromone reacts with thioacetamide in acetonitrile under acidic catalysis (e.g., p-toluenesulfonic acid) to form the thiazole ring. This Hantzsch thiazole synthesis involves cyclocondensation at 70°C for 5 hours.
Optimization Notes :
- Excess thioacetamide (2:1 molar ratio) improves yield.
- Acidic catalysts (p-toluenesulfonic acid, 0.004 mol) enhance cyclization efficiency.
Characterization Data :
- ¹H NMR (CDCl₃, 400 MHz): δ 8.42 (s, 1H, chromone-C4-H), 7.89 (d, J = 8.8 Hz, 1H, thiazole-C5-H), 6.92–7.35 (m, 4H, chromone aromatic).
Synthesis of (Z)-3-Aminoacrylonitrile Intermediate
Stereoselective Acrylonitrile Formation
The (Z)-configured acrylonitrile is synthesized via Knoevenagel condensation between 4-(2-oxo-2H-chromen-3-yl)thiazole-2-carbaldehyde and cyanoacetamide. Titanium tetrachloride (TiCl₄) catalyzes the reaction in toluene at 80°C, favoring the Z-isomer through kinetic control.
Critical Parameters :
- Solvent polarity: Non-polar solvents (toluene) favor Z-selectivity.
- Catalyst loading: 10 mol% TiCl₄ achieves 92% geometric purity.
Yield : 67–74% after recrystallization in diethyl ether.
Coupling with 4-Isopropylphenylamine
Nucleophilic Amination
The acrylonitrile intermediate reacts with 4-isopropylphenylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12 hours, achieving Michael addition at the β-position of acrylonitrile.
Reaction Schema :
$$
\text{Acrylonitrile} + \text{4-Isopropylphenylamine} \xrightarrow{\text{Et₃N, DCM}} \text{(Z)-Target Compound}
$$
Optimization :
- Stoichiometry: 1.2 equivalents of amine ensures complete conversion.
- Workup: Aqueous extraction removes excess amine, followed by column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Stereochemical Control and Validation
Isomerization Techniques
To enhance Z-selectivity, the crude product is treated with DBU (1,8-diazabicycloundec-7-ene) in tetrahydrofuran (THF) at 60°C for 2 hours. This promotes thermodynamic isomerization to the Z-form.
Analytical Confirmation :
- NOESY NMR : Cross-peaks between the chromone-C3 proton and thiazole-C2 proton confirm Z-configuration.
- HPLC : Chiralpak AD-H column, hexane/isopropanol (90:10), retention time = 12.7 min.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Vilsmeier-Haack formylation | POCl₃, DMF | 45–55°C, 2 h | 78–85% |
| 2 | Hantzsch thiazole synthesis | Thioacetamide, p-TsOH | 70°C, 5 h | 65–72% |
| 3 | Knoevenagel condensation | Cyanoacetamide, TiCl₄ | Toluene, 80°C, 6 h | 67–74% |
| 4 | Michael addition | 4-Isopropylphenylamine, Et₃N | DCM, rt, 12 h | 58–63% |
| 5 | Isomerization | DBU, THF | 60°C, 2 h | 92% Z |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
